molecular formula C10H19N3 B1444238 5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine CAS No. 1536848-81-3

5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No. B1444238
CAS RN: 1536848-81-3
M. Wt: 181.28 g/mol
InChI Key: RMGUIIIBCAVDEL-UHFFFAOYSA-N
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Description

5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine, also known as EMBPA, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. EMBPA is used in chemical synthesis, as a reagent in laboratory experiments, and as a biochemical and physiological agent. In

Scientific Research Applications

Chemical Synthesis and Hybridizing Agents

  • Synthesis of Cyano Esters : A study by Beck, Ackmann, Staszak, and Wright (1988) detailed a novel conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters to corresponding 5-cyano esters, which are precursors to chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Antimicrobial and Antioxidant Applications

  • Antimicrobial and Antioxidant Dyes : Şener et al. (2017) synthesized new pyrazolo[1,5-a] pyrimidine derivatives exhibiting significant antimicrobial properties against various bacteria and fungi, along with excellent antioxidant activities (Şener et al., 2017).
  • Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of novel pyrazole derivatives with potential as antimicrobial and anticancer agents, showing higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Biological Evaluation and Drug Development

  • Lung Cancer Cell Inhibition : Zhang et al. (2008) developed novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their ability to inhibit the growth of A549 lung cancer cells, with compound 3o showing significant effects (Zhang et al., 2008).
  • σ(1) Receptor Antagonists : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, with compound 28 identified as a promising candidate for neurogenic pain treatment (Díaz et al., 2012).

Crystallography and Structural Studies

  • Crystal Structure Analysis : The synthesis and crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate were reported, showing applications in fungicidal and plant growth regulation activities (Minga, 2005).

properties

IUPAC Name

5-ethyl-1-(3-methylbutyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-10-9(11)7-12-13(10)6-5-8(2)3/h7-8H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGUIIIBCAVDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(3-methylbutyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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